molecular formula C8H14Cl2N2O2 B12506520 2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride

2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride

Cat. No.: B12506520
M. Wt: 241.11 g/mol
InChI Key: QSQYFXJHYRWHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride typically involves the reaction of 6-methoxypyridine with ethylene oxide in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require an inert atmosphere and room temperature to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride
  • (S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride
  • ®-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride

Uniqueness

2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H14Cl2N2O2

Molecular Weight

241.11 g/mol

IUPAC Name

2-amino-2-(6-methoxypyridin-2-yl)ethanol;dihydrochloride

InChI

InChI=1S/C8H12N2O2.2ClH/c1-12-8-4-2-3-7(10-8)6(9)5-11;;/h2-4,6,11H,5,9H2,1H3;2*1H

InChI Key

QSQYFXJHYRWHJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C(CO)N.Cl.Cl

Origin of Product

United States

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